5-(4-Fluorophenyl)thiophene-2-carbohydrazide

Catalog No.
S678104
CAS No.
852296-85-6
M.F
C11H9FN2OS
M. Wt
236.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)thiophene-2-carbohydrazide

CAS Number

852296-85-6

Product Name

5-(4-Fluorophenyl)thiophene-2-carbohydrazide

IUPAC Name

5-(4-fluorophenyl)thiophene-2-carbohydrazide

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)

InChI Key

XMNWZKXRDIGYBL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)F

There is no scientific literature readily available detailing the origin or specific significance of 5-(4-F)-PTC in current research. However, thiophene-based hydrazides as a class have been explored for their potential applications in material science and medicinal chemistry [].


Molecular Structure Analysis

5-(4-F)-PTC combines several functional groups:

  • A thiophene ring: A five-membered aromatic ring containing sulfur and carbon atoms.
  • A fluorophenyl group: A phenyl ring (benzene ring) with a fluorine atom attached.
  • A carboxylic acid hydrazide group: A carbonyl group (C=O) double-bonded to a nitrogen-nitrogen group (N-NH2).

The presence of these functional groups suggests potential for various interactions with other molecules, but specific details for 5-(4-F)-PTC are unavailable in publicly accessible research.


Chemical Reactions Analysis

The synthesis of similar thiophene-hydrazide compounds often involves reacting a thiophene carboxylic acid with hydrazine (N2H4) []. However, the specific synthesis of 5-(4-F)-PTC is not documented in openly available scientific literature.


Physical And Chemical Properties Analysis

No data on physical and chemical properties like melting point, boiling point, or solubility are currently available for 5-(4-F)-PTC.

There is no scientific literature available on the mechanism of action of 5-(4-F)-PTC. However, thiophene-hydrazide derivatives have been studied for their potential antibacterial and antifungal activities [].

Synthesis and Characterization:

5-(4-Fluorophenyl)thiophene-2-carbohydrazide (5-(4-F-PT)-2-CH) is a heterocyclic compound synthesized through various methods, including the condensation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with hydrazine hydrate []. The resulting product can be purified using standard recrystallization techniques [].

Potential Biological Activities:

Research suggests that 5-(4-F-PT)-2-CH might possess various biological activities, although the specific mechanisms and efficacies remain under investigation. Here are some potential applications:

  • Antimicrobial activity: Studies have shown that 5-(4-F-PT)-2-CH exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its effectiveness and potential mechanisms of action.
  • Anticancer activity: In vitro studies indicate that 5-(4-F-PT)-2-CH might have antiproliferative effects on some cancer cell lines []. However, further investigation is necessary to assess its in vivo efficacy and potential therapeutic applications.
  • Enzyme inhibition: 5-(4-F-PT)-2-CH has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. However, the specific implications of this activity and its potential therapeutic applications require further exploration.

XLogP3

2.2

Wikipedia

5-(4-Fluorophenyl)thiophene-2-carbohydrazide

Dates

Modify: 2023-08-15

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